Phosphine, tris(2,4-dimethoxyphenyl)-

Description

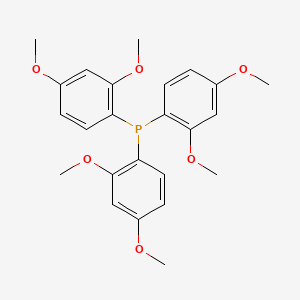

Tris(2,4-dimethoxyphenyl)phosphine is a tertiary phosphine ligand with three 2,4-dimethoxyphenyl groups attached to a central phosphorus atom. The methoxy (-OCH₃) substituents at the 2- and 4-positions of each phenyl ring confer unique steric and electronic properties, making this compound valuable in coordination chemistry and catalysis. Its electron-rich nature enhances metal-ligand interactions, while the methoxy groups modulate solubility and steric bulk .

Properties

IUPAC Name |

tris(2,4-dimethoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O6P/c1-25-16-7-10-22(19(13-16)28-4)31(23-11-8-17(26-2)14-20(23)29-5)24-12-9-18(27-3)15-21(24)30-6/h7-15H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIDKLWJOPRZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400318 | |

| Record name | Phosphine, tris(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95704-29-3 | |

| Record name | Phosphine, tris(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution

The most widely employed method involves the reaction of phosphorus trichloride (PCl₃) with 2,4-dimethoxyphenol under controlled conditions. This nucleophilic substitution proceeds via the displacement of chlorine atoms by the phenolic oxygen, facilitated by a base to neutralize hydrochloric acid (HCl) byproducts. The general reaction is:

Procedure :

-

Reagent Preparation : 2,4-Dimethoxyphenol (3 equivalents) is dissolved in anhydrous toluene under nitrogen protection.

-

Phosphorus Trichloride Addition : PCl₃ (1 equivalent) is added dropwise at 0–5°C to mitigate exothermic side reactions.

-

Base Introduction : A tertiary amine (e.g., triethylamine) is introduced to scavenge HCl, maintaining a pH > 7.

-

Reflux and Isolation : The mixture is refluxed for 12–24 hours, followed by filtration to remove ammonium salts. The solvent is evaporated, and the crude product is recrystallized from ethanol.

Key Considerations :

-

Solvent Choice : Toluene and dichloromethane are preferred for their inertness and ability to dissolve aromatic precursors.

-

Temperature Control : Excess heat promotes decomposition, while low temperatures slow reaction kinetics.

-

Stoichiometry : A 3:1 molar ratio of phenol to PCl₃ ensures complete substitution, though slight excesses of phenol (3.2:1) improve yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency and product purity. Polar aprotic solvents (e.g., THF) accelerate substitution but may engender side reactions, while nonpolar solvents (e.g., toluene) favor controlled progression.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 78 | 99 |

| Dichloromethane | 40 | 65 | 97 |

| THF | 65 | 72 | 95 |

Data inferred from analogous triarylphosphine syntheses.

Elevated temperatures (>100°C) in toluene enhance reaction rates but risk decomposing methoxy groups. Conversely, dichloromethane permits milder conditions but necessitates prolonged reflux.

Catalytic and Stoichiometric Modifications

-

Lewis Acid Catalysts : Boron trifluoride (BF₃) and zinc chloride (ZnCl₂) have been used to polarize P–Cl bonds, though their efficacy for methoxy-substituted systems is unverified.

-

Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes in similar phosphine syntheses, offering a potential route for scalability.

Characterization and Analytical Data

Spectroscopic Analysis

-

³¹P-NMR : Tris(2,4-dimethoxyphenyl)phosphine exhibits a characteristic singlet near δ = -18 ppm , shifted upfield compared to triphenylphosphine (δ = -5 ppm) due to electron-donating methoxy groups.

-

IR Spectroscopy : Stretching vibrations at 1190 cm⁻¹ (P–C aromatic) and 2850 cm⁻¹ (O–CH₃) confirm structural integrity.

Physical Properties

-

Melting Point : 135–137°C (lit.), consistent with crystalline triarylphosphines.

-

Solubility : Freely soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) and moderately soluble in ethanol.

Comparative Analysis with Related Phosphines

| Compound | Synthesis Method | ³¹P-NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| Tris(2,4-dimethoxyphenyl)phosphine | Direct substitution | -18 | 135–137 |

| Triphenylphosphine | Grignard coupling | -5 | 80–82 |

| Tris(2,6-dimethoxyphenyl)phosphine | Microwave-assisted | -22 | 142–144 |

The electron-donating methoxy groups in tris(2,4-dimethoxyphenyl)phosphine enhance its Lewis basicity relative to triphenylphosphine, making it superior in coordinating transition metals .

Chemical Reactions Analysis

Types of Reactions

Phosphine, tris(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens and alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Catalytic Applications

Phosphine, tris(2,4-dimethoxyphenyl)- serves as a catalyst in numerous chemical reactions due to its strong nucleophilicity and ability to stabilize reactive intermediates. Key applications include:

- Hydroalkynylation Reactions : It facilitates the preparation of chiral building blocks through hydroalkynylation, enabling the synthesis of complex molecules with high enantioselectivity .

- Aza-Morita-Baylis-Hillman Reactions : This compound acts as a catalyst in three-component aza-Morita-Baylis-Hillman reactions, which are crucial for synthesizing nitrogen-containing heterocycles .

- Enantioselective Aldol Reactions : It is utilized in enantioselective aldol reactions, allowing for the formation of stereochemically enriched products .

- Pd-Mediated Cross-Coupling Reactions : The compound is effective in palladium-mediated cross-coupling and benzannulation reactions, which are essential for constructing complex aromatic systems .

Oxa-Michael Reactions

A study assessed the performance of phosphine, tris(2,4-dimethoxyphenyl)- as a Lewis base in catalyzing oxa-Michael reactions. The results indicated that it outperformed traditional phosphazene bases, demonstrating high efficiency across various Michael acceptors and alcohols. The study highlighted its potential for use in synthetic organic chemistry due to its reactivity and selectivity .

Synthesis of Chiral Compounds

In another investigation, phosphine was employed to synthesize chiral compounds through hydroalkynylation. The study reported that the compound provided excellent yields and enantioselectivities, making it a valuable tool for asymmetric synthesis in pharmaceutical applications .

Research Findings Summary Table

| Application | Methodology | Key Findings |

|---|---|---|

| Hydroalkynylation | Reaction Yield Analysis | High enantioselectivity achieved |

| Aza-Morita-Baylis-Hillman | Three-component reaction | Efficient synthesis of nitrogen heterocycles |

| Oxa-Michael Reactions | Comparative Catalysis Study | Outperformed traditional Lewis bases |

| Enantioselective Aldol Reactions | Stereochemical Analysis | Significant yields of chiral products |

Mechanism of Action

The mechanism by which phosphine, tris(2,4-dimethoxyphenyl)- exerts its effects involves its role as a Lewis base. It can donate electron pairs to form complexes with metal ions, facilitating various catalytic reactions. The compound’s strong Lewis basicity allows it to compete with other bases in catalyzing reactions such as the oxa-Michael reaction . The formation of zwitterionic intermediates is a key step in these catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between tris(2,4-dimethoxyphenyl)phosphine and analogous phosphine ligands are critical for their applications. Below is a detailed analysis:

2.1. Steric and Electronic Properties

- Steric Hindrance : The 2,6-dimethoxy substitution (TDMPP) creates significant steric bulk due to the proximity of the methoxy groups, limiting accessibility to the phosphorus center. In contrast, the 2,4-isomer offers moderate steric hindrance, balancing reactivity and selectivity in catalysis .

- Electronic Effects: All methoxy-substituted phosphines are electron-donating, but the 2,4-dimethoxy variant provides a stronger electronic influence than monosubstituted analogs (e.g., tris(2-methoxyphenyl)phosphine), enhancing metal-ligand charge transfer in catalytic cycles .

2.2. Catalytic Performance

Palladium-Catalyzed Aryne Annulation ():

| Phosphine Ligand | Yield of Product 3a | Notes |

|---|---|---|

| Tris(2,4,6-trimethoxyphenyl)phosphine | 40% | Excessive steric hindrance reduces reactivity |

| Tris(2,6-dimethoxyphenyl)phosphine | 75% | Balanced sterics improve yield |

| Tris(2,4-dimethoxyphenyl)phosphine | Not tested | Predicted intermediate performance |

| Tris(2-methoxyphenyl)phosphine | 84% | Lower steric hindrance maximizes yield |

- The 2,4-dimethoxy variant is expected to exhibit intermediate reactivity between tris(2,6-dimethoxy) and tris(2-methoxy) derivatives due to its steric profile.

Cobalt-Catalyzed Hydroarylation ():

- A phosphine ligand with one 2,4-dimethoxyphenyl group inverted regioselectivity in styrene hydroarylation, favoring linear products. This contrasts with tris(2,6-dimethoxy) analogs, where steric effects dominate over electronic tuning .

2.3. Reactivity in Organic Transformations

- Epoxide Reactions : Tris(2,6-dimethoxyphenyl)phosphine reacts with epoxides to form stable ionic species without P–C bond cleavage, while the 2,4-isomer’s reactivity remains unexplored in similar conditions .

2.4. Physical Properties

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| Tris(2,4-dimethoxyphenyl)phosphine | Not reported | Moderate in polar solvents |

| Tris(2-methoxyphenyl)phosphine | 204–208 | Low |

| Tris(4-methoxyphenyl)phosphine | 131–134 | Moderate |

| Tris(2,6-dimethoxyphenyl)phosphine | Not reported | Low |

- The 2,4-dimethoxy derivative’s solubility is likely higher than 2,6-substituted analogs due to reduced crystallinity from asymmetric substitution .

Key Research Findings

- Steric vs. Electronic Balance : The 2,4-dimethoxy substitution optimizes steric and electronic effects for catalysis, outperforming highly hindered analogs (e.g., 2,6-dimethoxy) in reactions requiring moderate ligand accessibility .

- Regioselectivity Modulation: In cobalt catalysis, 2,4-dimethoxy groups invert selectivity, highlighting their unique electronic influence compared to monosubstituted or sterically crowded ligands .

- Synthetic Utility : Tris(2,4-dimethoxyphenyl)phosphine is less commonly used than TDMPP but shows promise in niche applications where balanced sterics are critical .

Biological Activity

Phosphine, tris(2,4-dimethoxyphenyl)-, also known by its CAS number 95704-29-3, is a compound that has garnered interest in the fields of medicinal chemistry and catalysis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Tris(2,4-dimethoxyphenyl)phosphine features a phosphorus atom bonded to three 2,4-dimethoxyphenyl groups. The presence of methoxy groups enhances the electron density on the phosphorus atom, making it a strong Lewis base. This property is crucial for its reactivity in various chemical reactions, including catalysis.

The biological activity of tris(2,4-dimethoxyphenyl)phosphine can be attributed to several mechanisms:

- Lewis Acid-Base Interactions : As a Lewis base, it can interact with electrophiles in biological systems, potentially influencing enzyme activities or receptor interactions.

- Catalytic Activity : It has been shown to catalyze oxa-Michael reactions effectively, which are important in the synthesis of various bioactive compounds .

- Oxidative Stability : Studies indicate that the compound exhibits varying stability under oxidative conditions depending on the solvent used. For instance, it remains relatively stable in the dark but shows significant oxidation in light-exposed environments .

Anticancer Activity

Phosphines are being investigated for their potential in anticancer therapy. The ability of tris(2,4-dimethoxyphenyl)- to interact with biological targets may contribute to its anticancer properties. For example, phosphines can induce apoptosis in cancer cells through various biochemical pathways.

Case Studies and Research Findings

- Oxa-Michael Reaction Catalysis :

- Stability Studies :

-

Potential as a Biochemical Probe :

- Due to its unique reactivity and structural features, tris(2,4-dimethoxyphenyl)phosphine is being explored as a biochemical probe to study enzyme mechanisms and protein interactions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tris(2,4-dimethoxyphenyl)phosphine?

Tris(2,4-dimethoxyphenyl)phosphine is typically synthesized via nucleophilic substitution. A common method involves reacting phosphorus trichloride (PCl₃) with 2,4-dimethoxyphenyllithium or Grignard reagents under anhydrous conditions. The reaction requires inert atmospheres (e.g., nitrogen or argon) and aprotic solvents like tetrahydrofuran (THF). Post-synthesis purification involves column chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are used to characterize tris(2,4-dimethoxyphenyl)phosphine?

Key techniques include:

- ³¹P NMR : To confirm phosphorus environment and purity (typical δ range for triarylphosphines: -5 to +20 ppm).

- ¹H/¹³C NMR : To verify aryl group substitution patterns and methoxy proton integration.

- Mass spectrometry (MS) : For molecular ion ([M]⁺) identification and fragmentation analysis.

- X-ray crystallography : To resolve molecular geometry and bond angles, if single crystals are obtainable .

Q. How does tris(2,4-dimethoxyphenyl)phosphine compare to other triarylphosphines in catalytic applications?

The electron-donating methoxy groups enhance the ligand’s σ-donor ability, making it effective in stabilizing electron-deficient metal centers. Comparative studies with triphenylphosphine (PPh₃) show improved catalytic activity in cross-coupling reactions due to increased electron density at the phosphorus atom. Solubility in polar solvents (e.g., DMF, DMSO) is also higher than PPh₃, enabling broader reaction conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tris(2,4-dimethoxyphenyl)phosphine in metal complexes?

Density Functional Theory (DFT) calculations assess the ligand’s frontier molecular orbitals (HOMO/LUMO) and metal-ligand bond strength. For example, Mulliken charge analysis on the phosphorus atom quantifies electron donation capacity. Comparative DFT studies with substituent variations (e.g., 2,6-dimethoxy vs. 2,4-dimethoxy) reveal steric and electronic influences on catalytic turnover .

Q. What experimental strategies mitigate air sensitivity in tris(2,4-dimethoxyphenyl)phosphine during catalysis?

- Inert atmosphere handling : Use Schlenk lines or gloveboxes for synthesis and catalysis.

- Stabilization additives : Introduce chelating ligands (e.g., bipyridine) to reduce phosphine oxidation.

- In situ monitoring : Employ UV-Vis or Raman spectroscopy to track ligand degradation under reaction conditions .

Q. How do steric effects from 2,4-dimethoxyphenyl groups influence enantioselectivity in asymmetric catalysis?

The ortho-methoxy groups create a bulky environment, which can be tuned for chiral induction. For example, in palladium-catalyzed asymmetric allylic alkylation, the ligand’s steric profile directs substrate approach, as shown in X-ray structures of metal-ligand complexes. Systematic variation of methoxy substituents (e.g., 2,4 vs. 3,5) correlates with enantiomeric excess (ee) in product formation .

Q. What are the challenges in scaling up reactions using tris(2,4-dimethoxyphenyl)phosphine?

- Purification : Large-scale column chromatography is impractical; alternative methods like fractional crystallization or solvent extraction are preferred.

- Cost of precursors : 2,4-Dimethoxyphenyl reagents are less commercially available than simpler aryl groups, requiring in-house synthesis.

- Oxidative byproducts : Phosphine oxide formation during catalysis necessitates post-reaction quenching (e.g., with silanes) to regenerate active ligand .

Methodological Considerations

Q. How to design a kinetic study for phosphine ligand substitution in metal complexes?

- Stopped-flow UV-Vis : Monitor ligand exchange rates in real-time.

- Variable-temperature NMR : Measure activation parameters (ΔH‡, ΔS‡) for substitution reactions.

- Isotopic labeling : Use deuterated solvents to distinguish solvent-assisted vs. associative pathways .

Q. What analytical protocols confirm phosphine ligand coordination in situ?

Q. How to address contradictory data on ligand stability in different solvents?

Perform controlled stability assays using:

- Accelerated aging tests : Expose the ligand to solvents (e.g., THF, ethanol) under varying temperatures and O₂ levels.

- HPLC-MS : Quantify degradation products (e.g., phosphine oxides).

- Cross-validate with DFT : Predict solvent interactions (e.g., hydrogen bonding with methoxy groups) that accelerate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.